molecular formula C19H21NO B15167523 2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine CAS No. 602331-55-5

2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine

Cat. No.: B15167523
CAS No.: 602331-55-5
M. Wt: 279.4 g/mol
InChI Key: VLXPDQFZLQWJAE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine is a synthetic organic compound with a complex structure It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the 4-Methylphenylmethyl Group: This step involves the reaction of the benzopyran core with a 4-methylbenzyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzopyran core or the 4-methylphenylmethyl group using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons or alcohols.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: A compound with a similar structure but different functional groups.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another benzopyran derivative with distinct biological activities.

Uniqueness

2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzopyran core with dimethyl and 4-methylphenylmethyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

602331-55-5

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

2,2-dimethyl-N-[(4-methylphenyl)methyl]chromen-6-amine

InChI

InChI=1S/C19H21NO/c1-14-4-6-15(7-5-14)13-20-17-8-9-18-16(12-17)10-11-19(2,3)21-18/h4-12,20H,13H2,1-3H3

InChI Key

VLXPDQFZLQWJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(C=C3)(C)C

Origin of Product

United States

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